molecular formula C14H24N2O8S B12685264 Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate CAS No. 85422-97-5

Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate

Cat. No.: B12685264
CAS No.: 85422-97-5
M. Wt: 380.42 g/mol
InChI Key: OJTIDBKJZRGLEY-UHFFFAOYSA-L
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Description

Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate is a chemical compound with the molecular formula C14H28N2O8S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of acrylate groups and dimethylammonium functionalities, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate typically involves the reaction of 2-(acryloyloxy)ethyl dimethylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2(2-(acryloyloxy)ethyl dimethylamine)+H2SO4Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate2 \text{(2-(acryloyloxy)ethyl dimethylamine)} + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} 2(2-(acryloyloxy)ethyl dimethylamine)+H2​SO4​→Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate undergoes various chemical reactions, including:

    Polymerization: The acrylate groups in the compound can undergo polymerization reactions, forming polymers with unique properties.

    Substitution Reactions: The dimethylammonium groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include initiators for polymerization (e.g., benzoyl peroxide) and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include polymers with specific properties and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate involves its interaction with various molecular targets and pathways. The acrylate groups can participate in polymerization reactions, forming cross-linked networks, while the dimethylammonium groups can interact with biological molecules, influencing their function and activity. These interactions contribute to the compound’s unique properties and applications .

Comparison with Similar Compounds

Similar Compounds

    (2-(acryloyloxy)ethyl)trimethylammonium chloride: Similar in structure but with a chloride counterion instead of sulphate.

    (2-(acryloyloxy)ethyl)dimethylammonium chloride: Another similar compound with a chloride counterion.

Uniqueness

Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate is unique due to its sulphate counterion, which can influence its solubility, reactivity, and overall properties compared to its chloride counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

85422-97-5

Molecular Formula

C14H24N2O8S

Molecular Weight

380.42 g/mol

IUPAC Name

dimethyl(2-prop-2-enoyloxyethylidene)azanium;sulfate

InChI

InChI=1S/2C7H12NO2.H2O4S/c2*1-4-7(9)10-6-5-8(2)3;1-5(2,3)4/h2*4-5H,1,6H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

OJTIDBKJZRGLEY-UHFFFAOYSA-L

Canonical SMILES

C[N+](=CCOC(=O)C=C)C.C[N+](=CCOC(=O)C=C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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